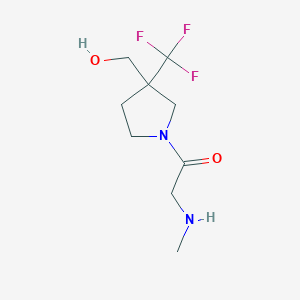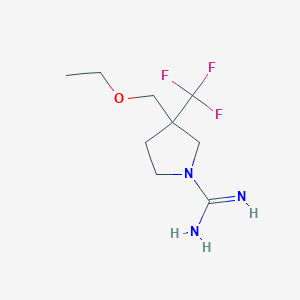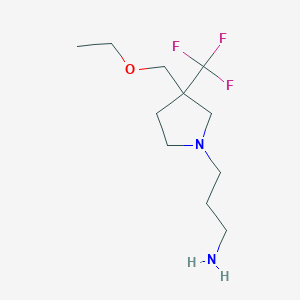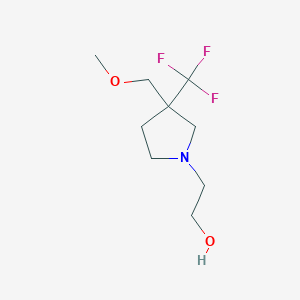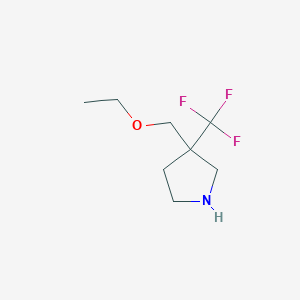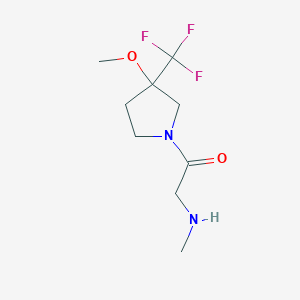
2-Chloro-1-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one
Vue d'ensemble
Description
The compound “2-Chloro-1-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other biologically active compounds . The trifluoromethyl group (CF3) is a common substituent in medicinal chemistry due to its ability to modulate the physical-chemical properties of molecules .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .Applications De Recherche Scientifique
Nucleophilic Aromatic Substitution Reactions
Compounds similar to "2-Chloro-1-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one" may participate in nucleophilic aromatic substitution reactions. These reactions are crucial for synthesizing various chemical products, including pharmaceuticals, agrochemicals, and polymers. For example, the reaction of piperidine with nitro-aromatic compounds in benzene can yield substituted aromatic compounds through an addition-elimination mechanism, with the expulsion of the nitro-group from the intermediate (Pietra & Vitali, 1972).
Environmental Toxicology and Endocrine Disruption
Chlorinated compounds, like DDT and its metabolites DDE and DDD, are well-documented for their endocrine-disrupting effects in humans and wildlife. They can bioaccumulate through the food chain and are stored in adipose tissues. Their endocrine disruptor function is mediated by agonist or antagonist interactions with nuclear receptors. This highlights the importance of research into similar chlorinated compounds for understanding their environmental and health impacts (Burgos-Aceves et al., 2021).
Dopamine D2 Receptor Ligands
Compounds with piperidine moieties are investigated for their potential as ligands for dopamine D2 receptors, which are targets for treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The structural features critical for high D2R affinity include aromatic moieties, cyclic amines, and lipophilic fragments, suggesting that structurally similar compounds might have therapeutic potential (Jůza et al., 2022).
Organic Phosphates and Environmental Abundance
The study of organophosphate esters, such as tris(chloropropyl) phosphate (TCPP), in environmental samples provides insights into the sources, transport, and fate of these compounds. Similar studies could be relevant for understanding the environmental behavior of "2-Chloro-1-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one" (Truong et al., 2017).
Occupational Health and Safety
Research into the health effects of occupational exposure to chlorinated solvents provides critical information on potential risks associated with exposure to similar compounds. This includes studies on central nervous system, reproductive, liver, and kidney toxicity, as well as carcinogenicity (Ruder, 2006).
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO2/c1-16-8(9(11,12)13)2-4-14(5-3-8)7(15)6-10/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQJSNPJAUEEBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)C(=O)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



